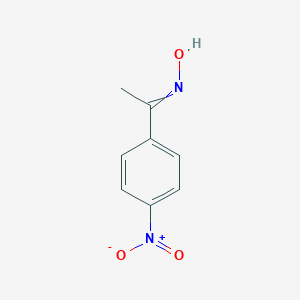

Ethanone, 1-(4-nitrophenyl)-, oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNBZVFYQPTWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352271 | |

| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-64-0 | |

| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethanone, 1 4 Nitrophenyl , Oxime and Its Advanced Derivatives

Classical Approaches to Oxime Formation from 1-(4-nitrophenyl)ethanone

The most common and classical method for the synthesis of ethanone (B97240), 1-(4-nitrophenyl)-, oxime involves the condensation reaction of 1-(4-nitrophenyl)ethanone with hydroxylamine (B1172632). smolecule.com This reaction is a cornerstone of oxime chemistry.

Optimized Condensation Reaction Protocols and Yield Enhancement Strategies

The standard procedure for the synthesis of ethanone, 1-(4-nitrophenyl)-, oxime involves reacting 1-(4-nitrophenyl)ethanone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695). smolecule.comorgsyn.org The reaction is often facilitated by heating. To improve yields and reaction efficiency, various optimization strategies have been developed.

One common approach involves the use of a base, such as pyridine (B92270) or sodium acetate (B1210297), to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the reaction forward. orgsyn.org For instance, a procedure using denatured ethanol as the solvent and pyridine as the base has been reported for the synthesis of 1-(4-bromophenyl)ethanone oxime, a related compound. orgsyn.org Another protocol for the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-aryl-ethanone oxime derivatives utilizes hydroxylamine hydrochloride and sodium acetate in ethanol under reflux conditions. jmpas.com

The choice of solvent can also play a crucial role. While ethanol is widely used, other solvents may be employed depending on the specific substrate and reaction conditions. The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. royalsocietypublishing.org Upon completion, the product is usually isolated by crystallization. smolecule.com

Table 1: Optimized Conditions for the Synthesis of Oximes from Ketones

| Ketone | Reagents | Solvent | Conditions | Yield | Reference |

| 1-(4-bromophenyl)ethanone | Hydroxylamine hydrochloride, Pyridine | Denatured Ethanol | Ice-water bath, then reflux | Not Specified | orgsyn.org |

| 2-(benzo[d]thiazol-2-ylthio)-1-arylethanone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux | Not Specified | jmpas.com |

Stereoselective Synthesis of (E)- and (Z)-Ethanone, 1-(4-nitrophenyl)-, oxime Isomers

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereoselective synthesis of a specific isomer is often crucial for its intended application.

Catalytic and Reagent-Controlled Approaches for Stereodifferentiation

Achieving stereoselectivity in the synthesis of this compound isomers often requires specific reagents and reaction conditions. Research has shown that the reaction of 4-aminoacetophenone with hydroxylamine derivatives can lead exclusively to the (E)-oximes. researchgate.net

A method for preparing (Z)-acetophenone oximes involves the nucleophilic reaction of α-bromo acetophenone (B1666503) oximes with sodium borohydride (B1222165) (NaBH₄). nih.gov This suggests a potential route for the stereoselective synthesis of the (Z)-isomer of this compound, by first preparing the corresponding α-bromo derivative. The synthesis of (Z)-1-(4-nitrophenyl)ethanone oxime has been reported with a melting point of 174–175 °C. nih.gov

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in assigning the configuration of the (E) and (Z) isomers. nih.govuv.mx

Preparation of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthetic Routes for Derivatization on the Aromatic Ring

Derivatization on the aromatic ring can be achieved by starting with appropriately substituted 1-phenylethanone derivatives. For example, the synthesis of analogues with different substituents on the phenyl ring, such as chloro, bromo, fluoro, and methoxy (B1213986) groups, has been reported. nih.gov These substituted ketones can then be converted to their corresponding oximes using the classical condensation reaction with hydroxylamine.

For instance, the synthesis of (Z)-1-(4-chlorophenyl)ethanone oxime and (Z)-1-(4-bromophenyl)ethanone oxime has been documented. nih.gov Furthermore, the preparation of (E)-1-(4-fluorophenyl)ethanone oxime and (E)-1-(2-fluoro-4-methoxyphenyl)-ethanone oxime demonstrates the versatility of this approach. nih.gov

Another strategy involves the modification of the nitro group on the aromatic ring. The reduction of the nitro group in 1-(4-nitrophenyl)ethanone to an amino group yields 1-(4-aminophenyl)ethanone, which can then be further functionalized or converted to the corresponding oxime. researchgate.net

Synthesis of O-Functionalized this compound Derivatives

The hydroxyl group of the oxime offers a site for further functionalization, leading to the formation of O-functionalized derivatives, such as oxime ethers. These derivatives can exhibit distinct chemical and biological properties.

The synthesis of O-alkyl oxime derivatives can be achieved by reacting the parent oxime with an alkyl halide in the presence of a base. uv.mx For example, a general method for the preparation of 2-(benzo[d]thiazol-2-ylthio)-1-aryl-ethanone-o-alkyl-oximes involves reacting the corresponding oxime with an alkyl halide. jmpas.com Specific examples include the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-ethyl-oxime and 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-n-butyl-oxime. jmpas.com

The use of cerium(III) chloride as a catalyst has been reported for the eco-friendly synthesis of methoxime derivatives from aromatic ketones and methoxylamine. royalsocietypublishing.org This method offers a potentially milder and more efficient route to O-methylated oximes.

Table 2: Examples of Synthesized O-Functionalized this compound Derivatives

| Derivative | Reagents | Yield | Reference |

| 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-ethyl-oxime | 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone oxime, Ethyl halide | 57% | jmpas.com |

| 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-n-butyl-oxime | 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone oxime, n-Butyl halide | 59% | jmpas.com |

O-Alkylation and O-Acylation Methodologies

The hydroxyl group of the oxime is a key functional handle for further derivatization through O-alkylation and O-acylation, leading to the formation of oxime ethers and esters, respectively.

O-Alkylation:

O-alkylation of oximes is a common strategy to produce oxime ethers. This transformation can be achieved by reacting the oxime with various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov For instance, the O-alkylation of 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone oxime has been successfully carried out using different alkyl halides in the presence of triethylamine (B128534), with the reaction mixture being refluxed in ethanol. jmpas.com The completion of the O-alkylation is confirmed by the disappearance of the hydroxyl proton signal in the 1H NMR spectrum. jmpas.com

A patent describes the O-methylation of 4-fluoroacetophenone oxime using iodomethane (B122720) in a DMSO/H₂O solvent system with potassium hydroxide (B78521) at room temperature. google.com This methodology can be adapted for the O-alkylation of this compound.

Table 1: Examples of O-Alkylation of 4-Nitrophenyl Ethanone Oxime Derivatives

| Alkylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl bromide | Triethylamine | Ethanol | Reflux, 6-7 hours | 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-ethyl-oxime | 57 | jmpas.com |

| Propyl bromide | Triethylamine | Ethanol | Reflux, 6-7 hours | 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-propyl-oxime | 61 | jmpas.com |

| n-Butyl bromide | Triethylamine | Ethanol | Reflux, 6-7 hours | 2-(benzo[d]thiazol-2-ylthio)-1-(4-nitrophenyl)ethanone-o-n-butyl-oxime | 59 | jmpas.com |

| Iodomethane | Potassium hydroxide | DMSO/H₂O | Room temperature, 3 hours | 4-fluoroacetophenone O-methyl oxime | 92 | google.com |

O-Acylation:

O-acylation of oximes to form oxime esters is readily accomplished by reacting the oxime with acid chlorides or acid anhydrides. arpgweb.com A notable example is the synthesis of bridged terphthaloyl oxime esters. arpgweb.comrepec.orgresearchgate.net In a typical procedure, this compound is treated with terphthaloyl chloride in a 2:1 molar ratio in chloroform (B151607) and in the presence of triethylamine at low temperatures (0–5 °C), followed by stirring at room temperature. arpgweb.comarpgweb.com This reaction yields the corresponding bis-oxime ester in moderate yields. arpgweb.com The formation of the ester is confirmed by the appearance of a strong absorption band for the ester group (C=O) and the disappearance of the oxime hydroxyl group in the IR spectrum. arpgweb.com

Table 2: Synthesis of a Bridged Terphthaloyl Oxime Ester of this compound

| Acylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Terphthaloyl chloride | Triethylamine | Chloroform | 0–5 °C to room temperature, 2 hours | o,o'-terephthaloyl bis-1-(4-nitrophenyl) ethan-1-one oxime | 57 | arpgweb.com |

O-Sulfonylation and O-Carbamoylation Strategies

O-Sulfonylation:

The synthesis of O-sulfonylated oxime derivatives involves the reaction of the oxime with a sulfonyl chloride in the presence of a base. This method is analogous to O-acylation. For example, p-pyridine sulfonyl ethanone oxime derivatives have been synthesized by reacting p-pyridine ethanone oxime with the corresponding sulfonyl chlorides, resulting in good to excellent yields. researchgate.net This strategy can be applied to this compound to produce compounds like Ethanone, 1-(4-nitrophenyl)-, O-[(4-methylphenyl)sulfonyl]oxime. chemnet.com

O-Carbamoylation:

O-carbamoylation of oximes leads to the formation of oxime carbamates. This can be achieved through the reaction of the oxime with an isocyanate. While some reactions of oximes with isocyanates can lead to N-selective carbamoylation to form nitrones, O-carbamoylation is also a viable pathway for creating oxime carbamates. researchgate.net These derivatives have been explored for their potential in various applications, including as photocleaving agents for DNA. researchgate.net The synthesis of O-halo-phenyl carbamoyl (B1232498) amidoximes highlights the general approach to forming O-carbamoyl derivatives. researchgate.net

Advanced Spectroscopic and Structural Characterization of Ethanone, 1 4 Nitrophenyl , Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of "Ethanone, 1-(4-nitrophenyl)-, oxime," providing insights into its proton and carbon environments, as well as the connectivity between atoms.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift Anisotropy and Stereoisomer Identification

Proton (¹H) NMR spectroscopy of "this compound" confirms the presence of all expected proton environments. The spectra typically exhibit distinct signals corresponding to the oxime hydroxyl (-OH) proton, the aromatic protons of the nitrophenyl ring, and the methyl (CH₃) protons.

The chemical shifts are influenced by the solvent used. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the hydroxyl proton appears as a singlet at approximately 11.79 ppm. arpgweb.com The aromatic protons, due to the electron-withdrawing effect of the nitro group, appear downfield as two doublets at around 8.22 ppm and 7.90 ppm. arpgweb.com The methyl protons give rise to a singlet at about 2.19 ppm. arpgweb.com In deuterated chloroform (B151607) (CDCl₃), the methyl protons are observed at approximately 2.33 ppm, while the aromatic protons are seen as doublets at 7.81 ppm and 8.24 ppm. amazonaws.com

The existence of (E) and (Z) stereoisomers is a key feature of oximes, arising from the restricted rotation around the C=N double bond. ¹H NMR is crucial for identifying and quantifying these isomers. The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom leads to different magnetic environments for nearby protons. This can result in separate sets of signals for each isomer, with the ratio of isomers quantifiable from the integration of their respective peaks. While one study noted the formation of an 8:1 mixture of E/Z isomers for a related acetophenone (B1666503) oxime, detailed isomeric analysis for the 4-nitro derivative requires specific experimental conditions. arpgweb.comrepec.org The chemical shift of protons on the carbon alpha to the C=N bond is particularly sensitive to the stereochemistry.

| Proton Group | Chemical Shift (DMSO-d₆) arpgweb.comarpgweb.com | Chemical Shift (CDCl₃) amazonaws.com |

|---|---|---|

| -OH | 11.79 (s, 1H) | Not reported |

| Ar-H | 8.22 (d, J=8.21 Hz, 2H) | 8.24 (d, J=7.5 Hz, 2H) |

| Ar-H | 7.90 (d, J=7.89 Hz, 2H) | 7.81 (d, J=7.5 Hz, 2H) |

| -CH₃ | 2.19 (s, 3H) | 2.33 (s, 3H) |

Carbon-13 (¹³C) NMR Spectroscopic Investigations of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of "this compound." The spectrum displays signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the imine carbon (C=N).

In CDCl₃, the imine carbon resonates at approximately 154.3 ppm. rsc.org The carbon of the methyl group appears significantly upfield at around 12.1 ppm. rsc.org The aromatic carbons show a range of chemical shifts due to the electronic effects of the nitro group and the oxime functionality. The carbon atom attached to the nitro group is typically found around 138.3 ppm, while the other aromatic carbons appear at approximately 121.2 ppm, 124.0 ppm, 129.6 ppm, and 131.9 ppm. rsc.org The configuration of the oxime can also be determined by comparing the ¹³C NMR resonances of the methyl groups in the two isomers. semanticscholar.org

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=N | 154.3 |

| Ar-C (quaternary) | 138.3 |

| Ar-C (quaternary) | 131.9 |

| Ar-CH | 129.6 |

| Ar-CH | 124.0 |

| Ar-CH | 121.2 |

| -CH₃ | 12.1 |

Two-Dimensional NMR Techniques for Establishing Connectivity and Spatial Proximity

While specific 2D NMR data for "this compound" is not detailed in the provided context, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For this molecule, it would show correlations between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl and aromatic groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is particularly useful for determining stereochemistry. For "this compound," NOESY could be used to confirm the (E) or (Z) configuration by observing the spatial proximity between the oxime -OH proton and either the methyl group or the aromatic ring protons. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of "this compound," providing a fingerprint based on its functional groups.

Identification and Assignment of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within the molecule. The IR spectrum, typically recorded using a KBr pellet, shows several characteristic absorption bands. A broad band corresponding to the O-H stretch of the oxime group is observed around 3220-3253 cm⁻¹. arpgweb.comamazonaws.com The C=N imine stretch appears in the region of 1601 cm⁻¹. arpgweb.comamazonaws.com The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, typically found around 1511-1513 cm⁻¹ and 1337-1340 cm⁻¹, respectively. arpgweb.comamazonaws.com

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not extensively reported, the expected characteristic bands would include strong signals for the aromatic ring breathing modes and the symmetric stretch of the nitro group. The C=N stretch would also be Raman active. As a non-destructive technique, it is valuable for analyzing solid samples.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| -OH | Stretching | ~3220 - 3253 | arpgweb.comamazonaws.com |

| C=N | Stretching | ~1601 | arpgweb.comamazonaws.com |

| -NO₂ | Asymmetric Stretching | ~1511 - 1513 | arpgweb.comamazonaws.com |

| -NO₂ | Symmetric Stretching | ~1337 - 1340 | arpgweb.comamazonaws.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of "this compound." The compound has a molecular weight of 180.16 g/mol . arpgweb.comarpgweb.comepa.gov

Electron Ionization Mass Spectrometry (EI-MS) reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at an m/z of 180 and is often the base peak (100% relative intensity). arpgweb.comarpgweb.com Common fragments include the loss of an oxygen atom (m/z 164) or a hydroxyl radical (m/z 163), and further fragmentation leads to ions at m/z 133, 117, 102, 89, 76, and 65, which correspond to various cleavages of the molecule. arpgweb.comarpgweb.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. For "this compound," the protonated molecule ([M+H]⁺) is observed at an m/z of 181.061, which is consistent with the calculated mass for the formula C₈H₉N₂O₃. rsc.org

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 180 | 100 | [M]⁺ |

| 163 | 20 | [M-OH]⁺ |

| 133 | 22 | [M-OH-NO]⁺ or [M-HNO₂]⁺ |

| 117 | 40 | [M-OH-NO₂]⁺ |

| 102 | 23 | [C₇H₄O]⁺ |

| 89 | 38 | [C₇H₅]⁺ |

| 76 | 60 | [C₆H₄]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Single-Crystal X-ray Diffraction Studies of Ethanone (B97240), 1-(4-nitrophenyl)-, oxime and its Derivatives

The molecular geometry of this compound is anticipated to be non-planar. In its amino-substituted counterpart, (E)-1-(4-Aminophenyl)ethanone oxime, the oxime group is nearly coplanar with the benzene (B151609) ring, exhibiting a dihedral angle of 5.58 (3)°. nih.gov A similar near-planar conformation is expected for the nitro-derivative, allowing for electronic communication between the nitrophenyl ring and the oxime moiety. The strong electron-withdrawing nature of the nitro group may influence the planarity of the system.

The oxime functional group can exist in two stereoisomeric forms, (E) and (Z), depending on the orientation of the hydroxyl group relative to the substituted phenyl ring. The (E)-isomer is generally more stable due to reduced steric hindrance.

Table 1: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z (molecules per unit cell) | 4 |

Data based on the crystallographic information for the analogous compound (E)-1-(4-Aminophenyl)ethanone oxime. nih.gov

The bond lengths and angles within the this compound molecule are expected to fall within standard ranges for similar organic compounds. The C=N bond of the oxime group will have a length of approximately 1.27 Å, and the N-O bond will be around 1.41 Å. The bond lengths within the phenyl ring will be in the range of 1.37-1.40 Å, though the attachment of the nitro group may cause slight distortions.

The bond angles around the sp² hybridized carbon of the oxime group are expected to be approximately 120°. The C-N-O angle of the oxime will be around 112°. The geometry of the nitro group will be trigonal planar, with O-N-O bond angles close to 120°.

Table 2: Selected Bond Lengths and Angles for (E)-1-(4-Aminophenyl)ethanone oxime (as a reference)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C=N | 1.277 (2) |

| N-O | 1.411 (1) |

| C-C (phenyl ring avg.) | 1.388 (2) |

| C-N (amino) | 1.385 (2) |

| C-N-O | 112.1 (1) |

| C-C=N | 115.7 (1) |

Data from the crystallographic study of (E)-1-(4-Aminophenyl)ethanone oxime. nih.gov

The oxime group is a versatile hydrogen bond donor (O-H) and acceptor (N atom), making it a key player in the formation of supramolecular structures. nih.gov In the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime, intermolecular O-H···N and N-H···O hydrogen bonds link the molecules into a three-dimensional network. nih.govresearchgate.net

For this compound, the primary hydrogen bond donor is the oxime's hydroxyl group. The potential hydrogen bond acceptors are the nitrogen atom of the oxime group and the oxygen atoms of the nitro group. This would likely lead to the formation of O-H···N or O-H···O hydrogen bonds, creating dimers, chains, or more complex networks in the solid state. The presence of the nitro group as a hydrogen bond acceptor is a key difference from the amino-substituted analogue and would significantly influence the crystal packing.

Table 3: Expected Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···N(oxime) | ~0.82 | ~2.00 | ~2.82 | ~170 |

| O-H···O(nitro) | ~0.82 | ~2.10 | ~2.92 | ~165 |

Values are estimations based on typical hydrogen bond geometries and data from related structures. nih.gov

Stereochemical Investigations and Isomerism of Ethanone, 1 4 Nitrophenyl , Oxime

Equilibrium and Mechanistic Aspects of (E)- and (Z)-Stereoisomer Interconversion

The interconversion between the (E) and (Z) isomers of ethanone (B97240), 1-(4-nitrophenyl)-, oxime is a dynamic process that can be influenced by various factors, including heat, acid catalysis, and photochemical energy. masterorganicchemistry.comnih.gov Generally, the (E)-isomer is thermodynamically more stable. misuratau.edu.ly

The mechanism of isomerization often involves the protonation of the oxime nitrogen, which facilitates rotation around the C=N bond. This process can be reversible, leading to an equilibrium mixture of both isomers. The position of this equilibrium is dependent on the specific conditions and the substitution pattern of the molecule.

Recent studies have explored novel methods to control the stereochemical outcome. For instance, visible-light-mediated energy transfer has been successfully employed for the photoisomerization of aryl oximes. nih.gov This technique allows for the selective conversion of the thermodynamically favored (E)-isomer to the (Z)-isomer, providing access to otherwise difficult-to-obtain stereoisomers. nih.gov This is particularly significant as the stereochemistry of the oxime can dictate the outcome of subsequent reactions, such as the Beckmann rearrangement. masterorganicchemistry.comnih.gov

The synthesis of ethanone, 1-(4-nitrophenyl)-, oxime often results in a mixture of (E) and (Z) isomers. uc.pt The ratio of these isomers can be influenced by the reaction conditions and the nature of the starting materials. For example, the reaction of meso-phenyldipyrromethane with 2,2-dibromo-1-(4'-nitrophenyl)ethanone oxime, a precursor to the title compound, yields a mixture of (E) and (Z) isomeric oximes. uc.pt

Chromatographic and Spectroscopic Methods for Stereoisomer Separation and Purity Assessment

The separation and characterization of the (E) and (Z) stereoisomers of this compound rely on modern analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the isomers, allowing for the determination of their purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and assignment of the stereochemistry of the oxime isomers. uc.pt In ¹H NMR spectroscopy, the chemical shift of the protons, particularly the meso proton in related structures, can be indicative of the oxime's configuration. uc.pt For instance, in bilane (B1242972) derivatives bearing a Z-oxime, the meso proton appears at a lower chemical shift compared to the corresponding E-oxime. uc.pt For acetophenone (B1666503) oxime, the ¹H NMR data revealed the formation of two geometrical isomers, with the major isomer being the E-form. misuratau.edu.ly

Infrared (IR) spectroscopy also provides valuable information, with characteristic absorption bands for the O-H and C=N groups. Mass spectrometry is used to confirm the molecular weight of the compound. misuratau.edu.ly

Table 1: Spectroscopic Data for a Derivative, (E)-1-(4-Nitrophenyl)ethanone O-acetyl oxime

| Spectroscopic Technique | Data |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 8.23 (d, J = 9.1 Hz, 2H), 7.91 (d, J = 9.1 Hz, 2H), 2.39 (s, 3H), 2.30 (s, 3H) |

| Melting Point | 124-128 °C |

Data sourced from a study on Rhodium(III)-Catalysed C-H Activation Methodologies. whiterose.ac.uk

Influence of Substituent Effects on Stereochemical Preference and Stability

The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the relative stability and the preferred stereochemistry of aryl oximes. The strong electron-withdrawing nitro group (-NO₂) at the para-position of the phenyl ring in this compound significantly influences the electronic environment of the C=N double bond.

This substituent effect can impact the E/Z isomer ratio during synthesis and the equilibrium between the isomers. For instance, in the synthesis of various substituted acetophenone oximes, the nature of the para-substituent (e.g., -H, -F, -Cl, -OCH₃, -SCH₃, -NO₂) affects the properties and can influence the stereochemical outcome. nih.gov The (Z)-isomer of 1-(4-nitrophenyl)ethanone oxime has been synthesized and characterized as a light yellow solid with a melting point of 174–175 °C. nih.gov

Computational studies on acetophenone oxime have shown that the (E)-isomer is more stable than the (Z)-isomer, which aligns with the experimental observation that the (E)-isomer is the major product. misuratau.edu.ly The presence of different substituents can alter the energy difference between the two isomers, thereby shifting the equilibrium. The electronic and steric effects of these substituents modulate the torsional barrier for rotation around the C=N bond and the relative thermodynamic stabilities of the isomers.

Table 2: Melting Points of (Z)-Isomers of Various Substituted Acetophenone Oximes

| Substituent at para-position | Melting Point (°C) |

|---|---|

| -NO₂ | 174–175 |

| -Cl | 111–113 |

| -OCH₃ | 66–68 |

Data highlights the influence of the para-substituent on the physical properties of the (Z)-oxime. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| (E)-Ethanone, 1-(4-nitrophenyl)-, oxime |

| (Z)-Ethanone, 1-(4-nitrophenyl)-, oxime |

| (E)-1-(4-Nitrophenyl)ethanone O-acetyl oxime |

| 2,2-dibromo-1-(4'-nitrophenyl)ethanone oxime |

| meso-phenyldipyrromethane |

| Acetophenone oxime |

| (E)-1-(4-Fluorophenyl)ethanone oxime |

| (Z)-1-(4-Chlorophenyl)ethanone oxime |

| (Z)-1-(4-Methoxyphenyl)ethanone oxime |

| (E)-1-(4-Methylthiophenyl)ethanone oxime |

Reactivity Profiles and Transformational Pathways of Ethanone, 1 4 Nitrophenyl , Oxime

Reductive Transformations to Primary Amines

The reduction of the oxime functionality is a key transformation, providing a pathway to valuable primary amines.

Asymmetric Reduction Methodologies for Accessing Nonracemic Primary Amines

The asymmetric reduction of ketoximes is a crucial method for the synthesis of enantiomerically enriched primary amines, which are important building blocks in pharmaceuticals and fine chemicals. In the case of Ethanone (B97240), 1-(4-nitrophenyl)-, oxime, particularly its (Z)-isomer, borane-mediated reduction has been shown to be an effective method for producing chiral primary amines with high enantioselectivity.

A notable methodology employs a chiral spiroborate ester catalyst derived from (S)-diphenyl valinol and ethylene (B1197577) glycol. nih.gov The asymmetric reduction of (Z)-1-(4-nitrophenyl)ethanone O-benzyl oxime using this catalyst and a borane-THF complex yields the corresponding (R)-arylethylamine in high enantiomeric excess (ee). nih.gov The (Z)-isomer of the oxime is essential for achieving high stereoselectivity in this reaction. nih.gov

Table 1: Asymmetric Reduction of (Z)-1-(4-Nitrophenyl)ethanone O-benzyl oxime

| Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Spiroborate ester from (S)-diphenyl valinol | BH₃-THF | (R)-1-(4-nitrophenyl)ethylamine | up to 99% | nih.govuc.pt |

Cycloaddition Reactions Involving the Oxime Moiety

The oxime group can participate in cycloaddition reactions, serving as a precursor to 1,3-dipoles for the construction of heterocyclic systems.

1,3-Dipolar Cycloadditions for the Formation of Heterocyclic Scaffolds (e.g., Isoxazolines)

Oximes can be converted in situ into nitrile oxides, which are reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with alkenes (dipolarophiles) to form isoxazoline (B3343090) rings. core.ac.uknih.govorganic-chemistry.org This transformation is a powerful tool in heterocyclic chemistry, as isoxazolines are precursors to various biologically active molecules. core.ac.uk

The general process involves the oxidation of the aldoxime or ketoxime to the corresponding nitrile oxide, which then reacts with an alkene. core.ac.ukorganic-chemistry.org Various oxidizing agents can be employed, such as chloramine-T or hypervalent iodine reagents. core.ac.ukorganic-chemistry.org

While specific examples detailing the 1,3-dipolar cycloaddition of Ethanone, 1-(4-nitrophenyl)-, oxime itself are not prevalent, the reactivity of related nitro-substituted oximes is documented. For instance, the precursor 2,2-dibromo-1-(4-nitrophenyl)ethanone (B1349107) oxime can be dehydrohalogenated to form a nitrosoethylene (B14265687) intermediate which then reacts with dipyrromethanes. uc.pt This highlights the potential of the nitrophenyl-substituted oxime scaffold to participate in complex cycloaddition cascades for the synthesis of larger heterocyclic structures like corroles. uc.pt

Table 2: General Scheme for 1,3-Dipolar Cycloaddition of Oximes

| Reactant 1 (Oxime) | Reagent | Intermediate | Reactant 2 (Dipolarophile) | Product |

|---|---|---|---|---|

| R-CH=NOH | Oxidizing Agent | R-C≡N⁺-O⁻ (Nitrile Oxide) | Alkene | Isoxazoline |

Nucleophilic Reactivity at the Oxime Oxygen and Nitrogen Centers

The oxygen and nitrogen atoms of the oxime group are nucleophilic, allowing for the formation of derivatives such as oxime ethers and esters. The oximate anion, formed by deprotonation of the hydroxyl group, is a particularly effective nucleophile. researchgate.netresearchgate.net

Synthetic Strategies for the Formation of Oxime Ethers and Esters

Oxime Ethers: Oxime ethers can be synthesized via the O-alkylation of the corresponding oxime. A common method involves treating the oxime with a base, such as sodium hydride (NaH), to generate the oximate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. amazonaws.comnih.gov For example, 1-(4-Nitrophenyl)ethanone O-methyl oxime has been prepared from 1-(4-nitrophenyl)ethanone oxime using NaH and methyl iodide in DMF. amazonaws.com

Table 3: Synthesis of 1-(4-Nitrophenyl)ethanone O-methyl oxime

| Oxime | Base | Alkylating Agent | Solvent | Product | Reference |

|---|

Oxime Esters: The synthesis of oxime esters typically involves the acylation of the oxime's hydroxyl group. This can be achieved by reacting the oxime with an acid chloride in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct. mdpi.com Another modern approach involves a visible-light-mediated three-component reaction of an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester, catalyzed by eosin (B541160) Y. nih.govrsc.org While this specific method has not been reported for this compound, the synthesis of (E)-1-(Pyridin-4-yl)ethan-1-one O-(4-nitrobenzoyl) oxime demonstrates the general applicability of acylating oximes to form esters. mdpi.com

Reactions Pertaining to the Nitrophenyl Moiety

The nitro group on the phenyl ring is a versatile functional group that can undergo various transformations, most notably reduction. The reduction of the nitro group in 1-(4-nitrophenyl)ethanone, the parent ketone of the oxime, to an amino group is a well-established reaction. researchgate.net This suggests that the nitro group of this compound can be selectively reduced under appropriate conditions to afford 1-(4-aminophenyl)ethanone oxime. This transformation is significant as it introduces a primary amine group, which can be further functionalized, for example, through diazotization or acylation reactions. The choice of reducing agent is critical to achieve chemoselectivity, reducing the nitro group without affecting the oxime functionality.

Catalytic and Stoichiometric Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group in this compound to a primary amine is a pivotal reaction, yielding 1-(4-aminophenyl)ethanone oxime. This conversion can be achieved through various synthetic routes, broadly categorized as catalytic and stoichiometric reductions. The choice of method often depends on factors such as chemoselectivity, reaction conditions, and scalability. The primary challenge in this transformation is the selective reduction of the nitro group while preserving the oxime functionality, as the latter can also be susceptible to reduction.

Catalytic Reduction

Catalytic hydrogenation stands as a prominent method for the reduction of aromatic nitro compounds due to its efficiency and cleaner work-up procedures. A variety of catalysts can be employed, though the selection is critical to avoid the undesired reduction of the oxime group.

In a specific chemoselective process, this compound can be effectively reduced to 1-(4-aminophenyl)ethanone oxime using a borane-ammonia complex in conjunction with copper(II) oxide. chemicalbook.com This reaction, conducted in methanol (B129727) at a moderate temperature of 50°C, proceeds rapidly and demonstrates high yield. chemicalbook.com

| Catalyst System | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Copper(II) oxide | Borane-ammonia complex | Methanol | 50°C | 20 minutes | 90% | chemicalbook.com |

General studies on the hydrogenation of oximes indicate that catalyst choice is crucial. Palladium-based catalysts, for instance, often favor the cleavage of the N-O bond, which would lead to the formation of the corresponding imine or amine from the oxime itself. nih.gov Platinum-based catalysts, however, can be more selective towards the reduction of the C=N bond. nih.gov Therefore, for the specific goal of reducing the nitro group while preserving the oxime, careful selection and optimization of the catalytic system are paramount.

Stoichiometric Reduction

Stoichiometric reducing agents offer a valuable alternative to catalytic hydrogenation, particularly when specific functional groups might be sensitive to catalytic conditions. Tin(II) chloride (SnCl₂) is a classic and widely used reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comstrategian.com

The reduction using SnCl₂ is typically carried out in acidic or non-acidic media. In non-acidic and non-aqueous mediums like ethanol (B145695), SnCl₂ can readily reduce aromatic nitro compounds while leaving other groups such as ketones, esters, and cyano groups unaffected. strategian.com This selectivity is advantageous for the synthesis of 1-(4-aminophenyl)ethanone oxime, as it minimizes the risk of altering the oxime moiety. mdma.ch The general procedure involves dissolving the nitro compound in a suitable solvent, such as ethanol or ethyl acetate (B1210297), and treating it with a stoichiometric amount of tin(II) chloride dihydrate. strategian.com The reaction often proceeds at room temperature or with gentle heating.

| Reagent | Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | High chemoselectivity for the nitro group; other functional groups like ketones and esters are generally unaffected. | commonorganicchemistry.comstrategian.com |

| Iron (Fe) in acid | Acetic Acid or HCl | A classic method for nitro group reduction, though the acidic conditions might affect the oxime group. Workup can be challenging due to iron salts. | reddit.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | An alternative reducing agent, often used for aromatic nitro compounds. | reddit.com |

While effective, stoichiometric reductions using metal salts like SnCl₂ can present challenges during the work-up phase due to the formation of tin salt precipitates upon basification. reddit.com

Mechanistic Investigations of Reactions Involving Ethanone, 1 4 Nitrophenyl , Oxime

Elucidation of Reaction Pathways for Oxime Formation

The primary and most well-established pathway for the formation of Ethanone (B97240), 1-(4-nitrophenyl)-, oxime, commonly known as 4-nitroacetophenone oxime, is the condensation reaction between the parent ketone, 4-nitroacetophenone, and hydroxylamine (B1172632). mdpi.com This reaction is a cornerstone in the synthesis of ketoximes. The general mechanism involves the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, which results in the formation of the characteristic C=N-OH imine functionality of the oxime.

The reaction can be summarized as follows:

Step 1: Nucleophile activation: The base deprotonates hydroxylamine hydrochloride (H₂NOH·HCl) to generate free hydroxylamine (H₂NOH).

Step 2: Nucleophilic attack: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 4-nitroacetophenone, forming a tetrahedral intermediate known as a carbinolamine.

Step 3: Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water, a process often facilitated by acid or base catalysis, to form the final oxime product with a stable carbon-nitrogen double bond. mdpi.com

This condensation pathway is versatile and widely applicable to a range of substituted acetophenones. arpgweb.comresearchgate.net

Kinetic Studies and Rate Law Determination of Oxime Reactivity

Kinetic studies on reactions involving Ethanone, 1-(4-nitrophenyl)-, oxime reveal important details about its reactivity, particularly in photochemical processes and reductions. The presence of the para-nitro group significantly influences the electronic properties of the molecule, which in turn affects reaction rates and mechanisms.

In the context of photosensitized electron transfer (PET) reactions, the rate of conversion of substituted acetophenone (B1666503) oximes has been correlated with Hammett parameters. nih.gov For para-substituted oximes like the 1-(4-nitrophenyl) derivative, the reaction rate is influenced by a combination of both radical and polar (ionic) effects. nih.gov This dual influence is a key characteristic of its reactivity under these conditions.

Kinetic studies have also been performed on related reactions of the parent molecule. For example, the catalytic hydrogenation of nitroarenes, a reaction targeting the nitro group of the molecule, was found to follow first-order kinetics with a determined activation energy. researchgate.net While this specific study focused on the reduction of nitrobenzene, the findings provide a valuable kinetic framework for understanding reactions at the nitro-functionalized aromatic ring of the target compound. researchgate.net

| Reaction Type | Compound | Kinetic Parameter | Value/Observation | Source |

|---|---|---|---|---|

| Photosensitized Oxidation | para-Substituted Acetophenone Oximes | Hammett Correlation (ρrad/ρpol) | -1.1 | nih.gov |

| Catalytic Hydrogenation | Nitrobenzene (over Ru/NC-2) | Reaction Order | First-order | researchgate.net |

| Catalytic Hydrogenation | Nitrobenzene (over Ru/NC-2) | Activation Energy (Ea) | 43.7 kJ/mol | researchgate.net |

| Oxidative Deprotection | 4-Nitroacetophenone oxime | Reaction Time | 12 hours for 85% yield | researchgate.net |

Detailed Mechanisms of O-Functionalization Reactions

The hydroxyl group of this compound is a key site for functionalization, most notably through O-acylation and O-alkylation reactions. These transformations are crucial for synthesizing various derivatives, including oxime esters, which have applications as photoactive compounds. researchgate.netmdpi.com

O-Acylation: The synthesis of O-acyl derivatives, such as (E)-1-(4-Nitrophenyl)ethanone O-acetyl oxime, is a primary example of O-functionalization. whiterose.ac.uk The mechanism is a nucleophilic acyl substitution. The reaction is typically performed by treating the parent oxime with an acylating agent, like an acid chloride (e.g., p-nitrobenzoyl chloride or terphthaloyl chloride), in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N). arpgweb.commdpi.com

The mechanistic steps are as follows:

The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion.

The oximate anion attacks the electrophilic carbonyl carbon of the acid chloride.

A tetrahedral intermediate is formed, which then collapses, eliminating the chloride ion as a leaving group to yield the final oxime ester product. arpgweb.comresearchgate.netmdpi.com

O-Alkylation: O-alkylation provides another route to oxime ethers. While less detailed for this specific oxime in the provided context, general mechanisms for oxime O-alkylation include reaction with Michael acceptors catalyzed by bases like cesium carbonate, a process that proceeds with retention of the oxime's configuration. researchgate.net Catalytic methods using systems like iridium catalysts for O-allylation have also been developed for oximes in general. researchgate.net

Photochemical Reaction Mechanisms and Excited State Processes

The presence of both a benzophenone-like core and a nitroaromatic system makes this compound a molecule with significant photochemical reactivity. ontosight.ai Its photochemistry is largely characterized by reactions initiated from electronically excited states, leading to bond cleavage and the formation of reactive radical intermediates. mdpi.comrsc.org

Upon absorption of UV light, the molecule is promoted to an electronically excited state. The photochemistry of nitroaromatic compounds is known to involve low-lying triplet excited states, specifically (n,π) and (π,π) states. rsc.org The specific nature of the excited state is critical, as it dictates the subsequent reaction pathways, such as hydrogen abstraction or electron transfer. rsc.org

For related nitrobenzyl compounds, laser flash photolysis studies have identified short-lived aci-nitro transient species (with absorption maxima around 400 nm) as key intermediates that form from the excited state. acs.orgnih.gov These transients are involved in subsequent chemical transformations. acs.orgnih.gov

Energy transfer is also a critical process. In photosensitized reactions, an excited photosensitizer (like a quinone) transfers energy to the oxime, initiating an electron transfer cascade. nih.gov This photosensitized electron transfer (PET) leads to the formation of an oxime radical cation, which is a pivotal intermediate in the subsequent reaction steps. nih.gov The dynamics of these processes, such as excited-state intramolecular proton transfer (ESIPT) in related nitro-containing systems, can occur on ultrafast timescales, often in the sub-picosecond to picosecond range. ruc.dkrsc.org

A predominant photochemical pathway for derivatives of this compound involves the formation of radical species. The specific radicals generated depend on the reaction conditions and the molecular structure (i.e., if it is functionalized).

Homolysis of the N-O Bond: For O-acylated derivatives (oxime esters), a key photochemical event is the homolytic cleavage (homolysis) of the relatively weak N-O bond upon UV irradiation. mdpi.com This bond scission generates an iminyl radical and an aroyloxyl radical (ArCOO•). mdpi.com The aroyloxyl radicals are highly reactive species responsible for subsequent reactions, such as DNA photocleavage. mdpi.com

Photosensitized Electron Transfer (PET): In the presence of a photosensitizer like chloranil, the reaction proceeds via a PET mechanism. nih.govgrafiati.com

The photosensitizer absorbs light and becomes excited.

The excited sensitizer (B1316253) abstracts an electron from the oxime, forming an oxime radical cation and the sensitizer's radical anion.

The oxime radical cation can then undergo further reactions, such as deprotonation to form an iminoxyl radical. nih.gov

These radical intermediates—oxime radical cations and iminoxyl radicals—are central to the oxidative degradation of the oxime to its parent ketone. nih.gov Furthermore, studies on the photolysis of nitrobenzenes in hydrogen-donating solvents have shown the formation of alkoxynitroxide radicals, suggesting that the nitro group itself can participate in radical formation pathways through hydrogen abstraction by its excited state. rsc.org

| Radical Species | Generation Method | Precursor | Source |

|---|---|---|---|

| Aroyloxyl Radical (ArCOO•) | UV Irradiation (N-O Bond Homolysis) | O-Acyl Oxime Ester | mdpi.com |

| Iminyl Radical | UV Irradiation (N-O Bond Homolysis) | O-Acyl Oxime Ester | mdpi.com |

| Oxime Radical Cation | Photosensitized Electron Transfer (PET) | Parent Oxime | nih.govgrafiati.com |

| Iminoxyl Radical | Deprotonation of Oxime Radical Cation | Oxime Radical Cation | nih.gov |

| Arylalkoxynitroxide Radical | UV Photolysis in Ethereal Solvents | Parent Nitroaromatic | rsc.org |

Computational and Theoretical Chemistry Studies of Ethanone, 1 4 Nitrophenyl , Oxime

Quantum Chemical Calculations for Geometric Optimization and Conformational Analysis

Quantum chemical calculations are fundamental in determining the most stable three-dimensional structure of a molecule. For "Ethanone, 1-(4-nitrophenyl)-, oxime," these calculations focus on optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The structure of oximes is characterized by the presence of E/Z isomers due to the C=N double bond. Computational studies, often employing methods like Density Functional Theory (DFT), are used to predict the relative stabilities of these isomers. For related ethanone (B97240) oximes, differential Nuclear Overhauser Effect (NOE) experiments, supported by computational analysis, have been used to distinguish between E and Z isomers. A characteristic NOE is typically observed for the methyl group in E-isomers, which is absent in Z-isomers. researchgate.net

In a study on a similar compound, (E)-1-(4-Aminophenyl)ethanone oxime, X-ray crystallography revealed that the oxime group is oriented at a dihedral angle of 5.58 (3)° with respect to the benzene (B151609) ring. researchgate.net Computational geometry optimizations for analogous compounds have shown that the planarity between the phenyl ring and the oxime group is a key feature, although steric and electronic effects can cause slight twisting. tandfonline.com For instance, in 1,2-diphenyl-2-methoxyethanone oxime, the dihedral angle between the phenyl ring and the oxime group confirms a generally planar nature. tandfonline.com

Conformational analysis also involves studying the rotation around single bonds, such as the bond connecting the phenyl ring to the ethanone moiety. Studies on similar molecules like (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime have identified the existence of different conformers arising from rotation around the C-Ar and N-C bonds. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Oxime (1,2-diphenyl-2-methoxyethanone oxime) This table is based on data for a structurally similar compound and is illustrative of the types of parameters calculated.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=N | 1.284 Å |

| N-O | 0.967 Å | |

| C-C (ring-imine) | 1.489 Å | |

| Bond Angle | C-C=N | 120.1° |

| C=N-O | 108.7° | |

| Dihedral Angle | Phenyl-C=N-O | Planar |

Source: Adapted from theoretical studies on similar oxime structures. tandfonline.com

Density Functional Theory (DFT) for Electronic Structure, Spectroscopic Property Prediction, and Reactivity Analysis

Density Functional Theory (DFT) is a versatile computational method used to investigate various aspects of "this compound."

Electronic Structure: DFT calculations provide insights into the electronic distribution within the molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. tandfonline.com For related nitro-substituted aromatic oximes, the HOMO is typically localized on the phenyl ring and the oxime group, while the LUMO is often centered on the nitro group, facilitating charge transfer interactions. tandfonline.comnih.gov

Natural Bond Orbital (NBO) analysis is used to study intramolecular delocalization and hyperconjugation. tandfonline.com In a related imine oxime, Mulliken charge distribution showed that the oxime oxygen atom is more negative than the azomethine nitrogen atoms, and the nitro group's oxygen atoms also carry significant negative charges. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying regions susceptible to electrophilic and nucleophilic attack. tandfonline.com

Spectroscopic Property Prediction: DFT calculations can accurately predict spectroscopic properties. Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. tandfonline.comtandfonline.com Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible electronic spectra, predicting absorption wavelengths that correspond to electronic transitions within the molecule. tandfonline.comresearchgate.net For example, TD-DFT calculations on related oxime-palladium complexes have successfully correlated theoretical findings with observed electronic spectra. researchgate.net

Reactivity Analysis: DFT provides global reactivity descriptors that quantify a molecule's reactivity. These descriptors, derived from HOMO and LUMO energies, include:

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating high reactivity.

These parameters help in predicting how the molecule will interact with other chemical species. tandfonline.comtandfonline.com

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com For oximes, MD simulations can reveal the conformational landscape by exploring different rotational conformers and their relative energies. researchgate.netindexcopernicus.com NMR spectroscopy, combined with computational analysis, has been used to study the molecular dynamics of similar oximes in solution. These studies confirm the formation of various inter- and intramolecular hydrogen bonds, such as O-H···N and O-H···O, which significantly influence the conformational preferences and dynamic behavior of the molecule. nih.gov

For (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, NMR studies confirmed the formation of different intramolecular hydrogen bonds. researchgate.net The investigation of spin-lattice relaxation times (T1) and activation energies provides quantitative data on the energy barriers between different conformational states. indexcopernicus.comnih.gov These simulations are crucial for understanding how the molecule behaves in a solution environment and how it might interact with biological targets or other molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying short-lived transition states and intermediates. For oxime derivatives, a key reaction is hydrolysis. DFT calculations have been used to investigate the hydrolysis mechanism of a related imine oxime in detail. nih.govmdpi.com

In one such study, the reaction pathway was modeled by calculating the energies of the reactant, intermediate (IN), transition state (TS), and product. researchgate.net The mechanism involves the nucleophilic attack of a water molecule on the imine carbon atom. nih.govresearchgate.net The activation energies calculated for each step of the proposed mechanism help to determine the reaction's feasibility and rate. For instance, the energy profile for the hydrolysis of an imine oxime was mapped out, showing the conversion to a carbonyl oxime and an amine. mdpi.com

Similarly, computational studies have been performed on the photodegradation of related oxime esters. beilstein-journals.org These studies calculate the bond dissociation energies (BDE) and the energies of the excited triplet state (T1). By locating the transition state on the excited state potential energy surface, researchers can calculate the activation energy and rate constant for bond cleavage, such as the dissociation of the N–O bond, providing a deep understanding of the molecule's photochemical reactivity. beilstein-journals.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Multi-Step Organic Transformations

Ethanone (B97240), 1-(4-nitrophenyl)-, oxime serves as a crucial starting material or intermediate in a variety of multi-step organic transformations. medchemexpress.com The presence of the oxime group (-C=N-OH) and the nitro group (-NO2) on the aromatic ring provides multiple reactive sites for further chemical modifications. smolecule.com The oxime functionality can be hydrolyzed back to the parent ketone, 4-nitroacetophenone, or can participate in reactions such as the Beckmann rearrangement to form amides.

The synthesis of Ethanone, 1-(4-nitrophenyl)-, oxime itself is typically achieved through the reaction of 4-nitroacetophenone with hydroxylamine (B1172632). smolecule.comarpgweb.com This straightforward preparation makes it a readily accessible building block for more complex synthetic endeavors. arpgweb.com For instance, it is a key intermediate in the synthesis of various biologically active heterocyclic compounds and has been used in the preparation of bridged terphthaloyl oxime esters. researchgate.netresearchgate.net

Precursor for the Synthesis of Complex Organic Scaffolds and Architectures

The inherent reactivity of this compound makes it an ideal precursor for constructing intricate organic scaffolds. The nitro group can be reduced to an amino group, opening up pathways for the synthesis of a wide range of derivatives, including amides and other nitrogen-containing heterocycles. This versatility allows for the creation of diverse molecular frameworks with potential applications in medicinal chemistry and materials science.

For example, derivatives of 4-nitroacetophenone oxime have been explored for their potential therapeutic applications due to their biological activity. smolecule.com The compound has also been used in the synthesis of imidazothiones, which are important structural motifs in pharmacologically active molecules. nih.gov

Integration into Supramolecular Architectures through Directed Self-Assembly Principles

The structure of this compound lends itself to the principles of supramolecular chemistry and directed self-assembly. The presence of hydrogen bond donors (the hydroxyl group of the oxime) and acceptors (the nitrogen of the oxime and the oxygen atoms of the nitro group) allows for the formation of ordered, non-covalent assemblies. researchgate.net

The study of intermolecular interactions, such as hydrogen bonding, is crucial in understanding how molecules like this oxime can organize into larger, well-defined structures. The ability to form predictable hydrogen-bond patterns, such as O-H···N dimers or catemers, is a key factor in the design of crystalline materials and other supramolecular architectures. researchgate.net

Development of Chemically Active Molecular Systems

Beyond its role as a synthetic building block, this compound and its derivatives are being investigated for their utility in chemically active molecular systems. This is particularly evident in the field of photochemistry.

Photochemical Interactions with Macromolecules (e.g., DNA Photo-cleavage and Binding Mechanisms)

Oximes and their ester derivatives have demonstrated the ability to interact with and cleave DNA upon photo-irradiation. researchgate.netmdpi.com This property is of significant interest for the development of new phototherapeutic agents and tools for molecular biology. The mechanism often involves the photochemical homolysis of the N-O bond in oxime esters, which generates reactive radicals capable of damaging the DNA backbone. mdpi.com

Studies have shown that various substituted oxime esters can effectively cleave plasmid DNA, with the efficiency of cleavage being dependent on the specific substituents on the molecule. researchgate.netresearchgate.net For instance, the presence of certain groups on the benzoyl ring of oxime esters can influence their DNA-cleaving potency. researchgate.net The interaction with DNA can occur through different modes, including intercalation and groove binding, which are crucial for the subsequent photo-cleavage event. researchgate.net Research has also explored the DNA photocleavage activity of related compounds under UVA irradiation, highlighting the potential of these molecules in photodynamic therapy. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings and Contributions

Ethanone (B97240), 1-(4-nitrophenyl)-, oxime (C₈H₈N₂O₃) is an organic compound featuring a 4-nitrophenyl group attached to an ethanone oxime backbone. smolecule.com Its synthesis is most commonly achieved through the reaction of 4-nitroacetophenone with hydroxylamine (B1172632) hydrochloride in a suitable solvent like ethanol (B145695), followed by heating and crystallization. smolecule.comarpgweb.com Research has confirmed the structure of the resulting oxime using various spectroscopic methods, including IR, NMR, and mass spectrometry. arpgweb.comrepec.org

Studies have explored the chemical behavior of this oxime. For instance, it can undergo hydrolysis to revert to the corresponding ketone. smolecule.com It also serves as a precursor in the synthesis of more complex molecules, such as phenylpyrroles, through reactions with acetylene (B1199291) in a superbasic medium, a process that notably involves the loss of the nitro group. researchgate.net Furthermore, its derivatives, like oxime esters, have been synthesized and studied. arpgweb.comarpgweb.com

The presence of the nitro group, an electron-withdrawing functional group, significantly influences the reactivity of the molecule. smolecule.com Research has also highlighted the biological potential of this compound and its derivatives, with some studies indicating antimicrobial and antifungal properties. smolecule.comarpgweb.com Specifically, 4-nitroacetophenone oxime demonstrated a 72% inhibition level against Aspergillus niger. arpgweb.com

Identification of Unexplored Research Avenues and Outstanding Challenges

While the fundamental synthesis and basic reactivity of Ethanone, 1-(4-nitrophenyl)-, oxime are established, several areas warrant further investigation. A significant portion of the existing research focuses on the synthesis of various oximes and their derivatives, with less emphasis on a deep mechanistic understanding of their reactions. The unexpected loss of the nitro group in certain reactions presents an intriguing challenge that requires more detailed mechanistic studies to elucidate the underlying pathways. researchgate.net

The exploration of the full range of its biological activities is still in its early stages. While initial studies on antifungal properties are promising, a systematic investigation into its broader antimicrobial spectrum, as well as other potential therapeutic applications like antiviral or anticancer activities, remains a significant unexplored avenue. arpgweb.com Furthermore, the relationship between the structure of its various derivatives and their biological efficacy needs more in-depth quantitative structure-activity relationship (QSAR) studies.

Potential for the Development of Novel Synthetic Methodologies

The current primary synthetic route to this compound is a classical condensation reaction. smolecule.comarpgweb.com There is potential for the development of more novel and efficient synthetic methodologies. This could include exploring greener synthesis approaches that utilize more environmentally benign solvents and catalysts, or microwave-assisted synthesis to potentially reduce reaction times and improve yields.

Furthermore, the development of stereoselective synthesis methods to obtain pure (E)- or (Z)-isomers of the oxime could be highly beneficial. nih.gov While one study reported obtaining a mixture of E/Z isomers, controlling the stereochemistry could be crucial for optimizing biological activity and for applications where specific isomeric forms are required. arpgweb.comrepec.org The development of catalytic methods for the synthesis of this oxime and its derivatives also presents a promising research direction.

Outlook for Advanced Applications in Chemical Sciences

The unique chemical structure of this compound positions it as a valuable building block in various areas of chemical science. Its role as a precursor for heterocyclic compounds, such as triazoles, highlights its potential in the synthesis of novel materials and pharmaceuticals. evitachem.com The oxime functional group is known for its ability to form complexes with metal ions, suggesting potential applications in analytical chemistry as a chelating agent for metal detection or separation.

The photochemical properties endowed by the benzophenone (B1666685) core in related structures suggest that derivatives of this compound could be explored as photo-initiators in polymerization reactions or in the development of photodynamic therapy agents. ontosight.ai Moreover, its derivatives, particularly oxime esters, have shown potential in applications such as the cleavage of DNA and as herbicidal agents, opening up avenues for research in agricultural and biochemical fields. arpgweb.com The compound and its derivatives also hold promise as intermediates in the development of new drugs and agrochemicals. lookchem.com

Q & A

Basic: What are the established synthetic routes for 1-(4-nitrophenyl)ethanone oxime?

Answer:

The compound is typically synthesized via condensation reactions. A common method involves reacting 4-nitrophenyl ethanone with hydroxylamine hydrochloride under basic conditions. For example:

- Step 1 : Dissolve 4-nitrophenyl ethanone (1.00 mmol) in ethanol.

- Step 2 : Add hydroxylamine sulfate and sodium acetate (1.2 eq) to the solution.

- Step 3 : Reflux at 328–333 K for 5 hours, followed by filtration and recrystallization from ethanol.

Yield: ~80–82% (melting point 484–485 K). Characterization includes elemental analysis (C, H, N) and spectral techniques (IR, NMR) .

Advanced: How can researchers resolve contradictions in toxicity data for this compound?

Answer:

Discrepancies in toxicity classification (e.g., vs. 13) arise from incomplete toxicological profiles. To address this:

Experimental Toxicology : Conduct acute dermal irritation assays (OECD 404) using rabbit models. reports severe skin irritation (500 µL/24H exposure), while lacks classification due to insufficient data.

Environmental Hazard Assessment : Perform Daphnia magna or algal growth inhibition tests (OECD 201/202) to evaluate aquatic toxicity.

Data Harmonization : Cross-reference with databases like REACH or ECHA, prioritizing peer-reviewed studies over vendor-reported data .

Experimental Design: What factors influence enantioselectivity in copper-catalyzed hydrosilylation using this oxime?

Answer:

Key parameters from ’s hydrosilylation study (Table S.5):

| Parameter | Optimal Condition | Impact on Conversion/Selectivity |

|---|---|---|

| Catalyst | Cu(OAc)₂·H₂O (3 mol%) | Enhances reaction rate. |

| Ligand | BTAPPh₂ (6 mol%) | Stabilizes Cu(I) intermediates. |

| Temperature | -25°C | Minimizes racemization. |

| Substrate Ratio | 1:1 (with biphenylyl) | Affects competing pathways. |

| Solvent | Toluene | Improves enantiomeric excess (ee). |

Result : >99% conversion for 1-(4-nitrophenyl)ethanone, with ee determined via chiral GC/HPLC .

Structural Analysis: What methods are recommended for determining the crystal structure of this oxime derivative?

Answer:

X-ray Crystallography :

- Use SHELXL ( ) for refinement.

- Key metrics: Intramolecular O–H···N hydrogen bonds (planarity), dihedral angles between aromatic rings (e.g., 3.34° in ).

Hydrogen Bonding Analysis : Identify dimer formation via intermolecular O–H···N interactions (distance ~2.8 Å) .

Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar oxime derivatives.

Data Analysis: How should researchers approach discrepancies in spectral data during characterization?

Answer:

Mass Spectrometry (MS) :

- Compare with EPA/NIH Spectral Database (): Molecular ion peak m/z 180 (C₈H₅N₂O₃).

- Validate fragmentation patterns using NIST Chemistry WebBook ( ).

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Look for oxime proton (δ 8.5–10 ppm) and nitro group deshielding (δ 8.2–8.5 ppm).

- Address splitting anomalies via 2D-COSY or HSQC.

Infrared (IR) Spectroscopy : Confirm C=N stretch (~1640 cm⁻¹) and O–H bend (~3200 cm⁻¹) .

Advanced: What strategies optimize regioselectivity in oxime functionalization reactions?

Answer:

- Steric Control : Introduce bulky substituents (e.g., 3-ethoxysalicylaldehyde in ) to direct reaction sites.

- Electronic Effects : Utilize nitro groups (electron-withdrawing) to activate adjacent positions for nucleophilic attack.

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

Safety: What precautions are critical when handling 1-(4-nitrophenyl)ethanone oxime?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (: P261/P262).

- Ventilation : Use fume hoods to avoid inhalation (unclassified but potential irritant per ).

- Waste Disposal : Neutralize with dilute NaOH before aqueous disposal .

Methodological Gap: How can computational modeling complement experimental studies of this oxime?

Answer:

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) using Gaussian09 at B3LYP/6-31G* level.

- Molecular Dynamics (MD) : Simulate solvent effects on crystal packing (e.g., acetonitrile in ).

- Docking Studies : Explore bioactivity by modeling interactions with enzyme active sites (e.g., acetylcholinesterase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.